6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Overview
Description
6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial properties. This compound features a pyrimidinyl group attached to a pyridine ring, which is further substituted with an amino group and a sulfonamide group.
Mechanism of Action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides are known to hinder cell division, making them bacteriostatic rather than bactericidal .
Biochemical Pathways
It’s worth noting that sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Result of Action
It’s known that sulfonamides can have a broad range of effects due to their ability to inhibit key enzymes in bacteria, leading to a halt in cell division .
Biochemical Analysis
Biochemical Properties
For instance, they can inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This interaction can affect various biochemical reactions in the cell.
Cellular Effects
Sulfonamides can hinder cell division, making them bacteriostatic rather than bactericidal . They can also cause various side effects including diseases of the digestive and respiratory tracts .
Molecular Mechanism
Sulfonamides can replace PABA in the enzyme dihydropteroate synthetase, inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .
Metabolic Pathways
Sulfonamides can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide typically involves the following steps:
Formation of Pyridine-3-sulfonyl Chloride: The starting material, pyridine-3-sulfonyl chloride, is prepared by chlorosulfonation of pyridine.
Amination Reaction: The pyridine-3-sulfonyl chloride undergoes nucleophilic substitution with an appropriate amine, such as 2-aminopyrimidine, to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The amino group on the pyridine ring can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology: It serves as a tool in biological studies to understand the role of sulfonamides in biological systems. Medicine: Due to its antibacterial properties, it is explored for potential use in treating bacterial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfadiazine: Another sulfonamide with antibacterial properties.
Pyrimido[4,5-d]pyrimidines: Compounds with similar heterocyclic structures used in various medicinal applications.
Uniqueness: 6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity compared to other sulfonamides.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of medicinal chemistry and beyond.
Properties
IUPAC Name |
6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBJUUNSGWRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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